molecular formula C28H27N5O4S2 B431467 N-(2-methoxyphenyl)-2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide

N-(2-methoxyphenyl)-2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide

Cat. No.: B431467
M. Wt: 561.7g/mol
InChI Key: YPWKLHDTMVEJBR-UHFFFAOYSA-N
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Description

2-[(7-isopropyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-isopropyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the isopropyl, phenyl, and methoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(7-isopropyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[(7-isopropyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(7-isopropyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide apart from these similar compounds is its unique combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27N5O4S2

Molecular Weight

561.7g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C28H27N5O4S2/c1-16(2)21-13-18-22(14-37-21)39-26-24(18)25(35)32(17-9-5-4-6-10-17)27-30-31-28(33(26)27)38-15-23(34)29-19-11-7-8-12-20(19)36-3/h4-12,16,21H,13-15H2,1-3H3,(H,29,34)

InChI Key

YPWKLHDTMVEJBR-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)NC5=CC=CC=C5OC)C6=CC=CC=C6

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)NC5=CC=CC=C5OC)C6=CC=CC=C6

Origin of Product

United States

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